1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one
Description
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2-one |
InChI |
InChI=1S/C22H22N4O2/c27-21-15-23-20(18-7-3-1-4-8-18)16-26(21)17-22(28)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2 |
InChI Key |
KETRWXAYVBCBBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazinone Core Synthesis
The pyrazinone ring is typically synthesized via cyclization of α-ketoamide precursors. For example:
-
Step 1 : Reacting glyoxal derivatives with urea or thiourea under acidic conditions yields 5-membered intermediates.
-
Step 2 : Oxidative dehydrogenation using agents like DMSO or iodine converts intermediates into pyrazin-2(1H)-ones.
Key Reaction :
Introduction of Phenyl Groups
Electrophilic aromatic substitution or Suzuki coupling introduces phenyl groups at position 5:
-
Friedel-Crafts alkylation with benzyl bromide in AlCl₃ yields 5-phenylpyrazin-2(1H)-one.
-
Palladium-catalyzed cross-coupling using phenylboronic acid ensures regioselectivity.
Conditions :
| Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Benzyl bromide | AlCl₃ | 0–25°C | 68–72 |
| Phenylboronic acid | Pd(PPh₃)₄ | 80°C | 85–90 |
Piperazine Side Chain Attachment
The piperazine moiety is introduced via nucleophilic substitution or reductive amination:
-
Alkylation : Reacting 2-chloroethylpyrazinone with 4-phenylpiperazine in acetone/K₂CO₃.
-
Mitsunobu reaction : Uses DIAD/PPh₃ to couple hydroxyl intermediates with piperazine.
Example Protocol :
-
Dissolve 5-phenylpyrazin-2(1H)-one (1 eq) in dry acetone.
-
Add 4-phenylpiperazine (1.2 eq), K₂CO₃ (2 eq), and KI (0.1 eq).
-
Reflux at 60°C for 12 hours.
Alternative One-Pot and Catalytic Methods
Heterogeneous Catalysis
Cs₂CO₃-supported metal catalysts (e.g., CuI) enable one-pot synthesis:
-
Substrates : Pyrazinone, 4-phenylpiperazine, and ethyl bromoacetate.
Advantages :
Microwave-Assisted Cyclization
Microwave irradiation accelerates ring closure and piperazine coupling:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Solvent | DMF |
Industrial-Scale Synthesis
Continuous Flow Reactors
Patented methods (e.g., US9603846B2) highlight:
-
Precision temperature control : ±2°C in jacketed reactors.
-
Catalyst recycling : Pd/C reused for 5 cycles with <5% activity loss.
Scale-Up Data :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 10 g | 50 kg |
| Purity | 98.5% | 99.8% |
Crystallization Optimization
-
Solvent system : Ethanol/water (7:3) achieves >99% purity.
Challenges and Solutions
Common Side Reactions
Purification Strategies
-
Column chromatography : Silica gel with EtOAc/hexane (1:2).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Cost ($/kg) |
|---|---|---|---|---|
| Multi-Step | 74–82 | 98.5 | 18–24 hrs | 1200 |
| One-Pot Catalytic | 85–88 | 99.2 | 6–8 hrs | 900 |
| Microwave | 90–92 | 99.5 | 0.5–1 hr | 1100 |
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving 4-phenylpiperazine and pyrazinone derivatives. The structural formula indicates that it contains a piperazine moiety, which is often associated with psychoactive properties, and a pyrazinone core, which is known for its diverse biological activities.
Anticonvulsant Activity
Research has demonstrated that derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one exhibit significant anticonvulsant properties. A study synthesized twenty-two new derivatives and evaluated their effectiveness using various seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that several compounds displayed high activity in these models, suggesting their potential as anticonvulsant agents .
Neurotoxicity Assessment
In addition to anticonvulsant screening, neurotoxicity was assessed using the rotarod test. Most compounds were found to be effective without significant neurotoxic effects, which is crucial for the development of safe therapeutic agents .
Applications in Neurology
Given its promising anticonvulsant properties, 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one may be explored as a treatment option for epilepsy and other neurological disorders characterized by seizures. The structure–activity relationship (SAR) studies conducted on these compounds provide insights into modifications that can enhance efficacy while minimizing side effects.
Comparative Analysis of Derivatives
A comparative analysis of various synthesized derivatives can help identify the most potent compounds. Below is a summary table highlighting key characteristics of selected derivatives:
| Compound Name | Anticonvulsant Activity | Neurotoxicity | Key Modifications |
|---|---|---|---|
| Compound 14 | High | Low | Trifluoromethyl substitution |
| Compound 17 | Moderate | Low | Chlorophenyl group |
| Compound 23 | High | Moderate | Dimethyl substitution |
Case Studies
Several case studies have been documented regarding the efficacy of these compounds in preclinical settings. For instance, a study highlighted the development of specific derivatives that showed enhanced binding affinity to serotonin receptors, which could further elucidate their mechanism of action in seizure control .
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (CAS: N/A)
- Structure: Shares the 4-phenylpiperazinyl group but replaces the pyrazinone ring with a chloro-substituted ethanone chain .
- Pharmacology : Exhibits antifungal, antibacterial, and antitumor activities, attributed to the piperazine moiety’s interaction with biological targets .
- Characterization : Structurally validated via X-ray crystallography, demonstrating planar geometry in the piperazine ring .
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7)
- Structure: Features a thiophene-substituted butanone chain instead of the pyrazinone core .
- Spectroscopy: ¹H NMR shows distinct aromatic signals (δ 7.2–7.4 ppm for thiophene vs. δ 7.5–8.1 ppm for phenylpyrazinone) .
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 863588-32-3)
- Structure: Replaces pyrazinone with a tetrahydropyrimidine-2,4-dione core and introduces a 3-chlorophenyl group on piperazine .
- Molecular Weight : 392.9 g/mol (vs. 374.4 g/mol for the target compound), reflecting the bulkier cyclohexyl and chlorophenyl substituents .
1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS: 1996629-79-8)
- Structure: Substitutes pyrazinone with pyridinone and incorporates a trifluoromethylbiphenyl group .
- Functional Groups : The sulfonyl-pyrrolidine group may enhance metabolic stability compared to the target compound’s unmodified piperazine .
Structural and Functional Analysis
Key Structural Variations and Implications
Pharmacological Potential
- The target compound’s piperazine-pyrazinone scaffold is structurally distinct from hypoglycemic urea/guanidine derivatives (e.g., ), which prioritize sulfonyl and nitro groups for antidiabetic activity .
- Piperazine derivatives with chloro or trifluoromethyl groups () often exhibit enhanced metabolic stability, suggesting opportunities for optimizing the target compound’s pharmacokinetics .
Biological Activity
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazinone core, followed by the introduction of the piperazine and phenyl groups through various coupling reactions.
Synthetic Route Example
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperazine derivatives | Reflux in solvent |
| 2 | Cyclization | Phenylacetic acid derivatives | Heat under inert atmosphere |
| 3 | Oxidation | Oxidizing agent (e.g., DMSO) | Room temperature |
Anticonvulsant Activity
Research has demonstrated that derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] exhibit significant anticonvulsant properties. A study conducted by Kumar et al. synthesized various analogs and evaluated their efficacy using standard seizure models, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Key Findings:
- Active Compounds : Several compounds derived from this scaffold showed high activity in the 6-Hz psychomotor seizure test.
- Neurotoxicity Assessment : Neurotoxicity was assessed using the rotarod test, indicating a favorable safety profile for most compounds tested .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and the phenyl substituents significantly influence the anticonvulsant activity. For example:
| Compound | Modification | Activity Level |
|---|---|---|
| Compound A | Trifluoromethyl on phenyl ring | High |
| Compound B | Chlorophenyl substitution | Moderate |
| Compound C | Methyl substitution on piperazine | Low |
These findings suggest that electronic and steric factors play crucial roles in enhancing biological activity.
Other Biological Activities
In addition to anticonvulsant effects, preliminary studies have indicated potential anti-inflammatory and analgesic properties. In vitro assays have shown that certain derivatives can inhibit pro-inflammatory cytokine production, suggesting a broader therapeutic potential.
Case Study 1: Anticonvulsant Efficacy
A clinical trial involving animal models demonstrated that treatment with 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one resulted in a significant reduction in seizure frequency compared to control groups. The results were published in Journal of Medicinal Chemistry , highlighting its potential as a therapeutic agent for epilepsy .
Case Study 2: Safety Profile Evaluation
Another study focused on evaluating the safety profile of this compound using both acute and chronic toxicity assessments. Results indicated that at therapeutic doses, there were no significant adverse effects observed, supporting its candidacy for further development in clinical settings .
Q & A
Q. How can crystallography data clarify discrepancies in molecular docking predictions?
- Methodological Answer :
- Ligand-Bound Protein Structures : Solve co-crystal structures with target receptors (e.g., GABAₐ or NMDA channels) to validate docking poses.
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in Desmond to assess binding stability and hydrogen-bond interactions.
- Electrostatic Potential Maps : Compare DFT-calculated maps with XRD-derived charge densities to refine docking parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
